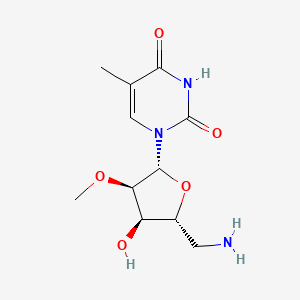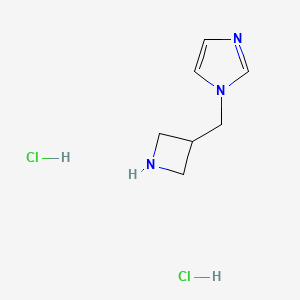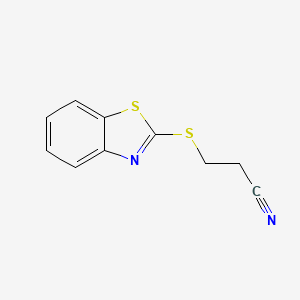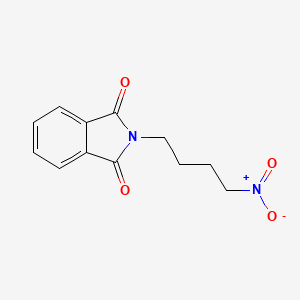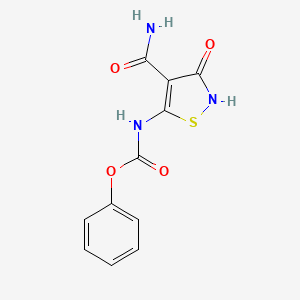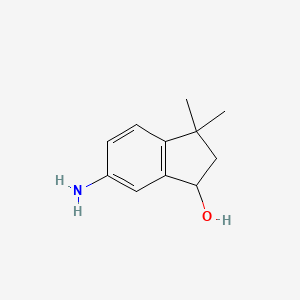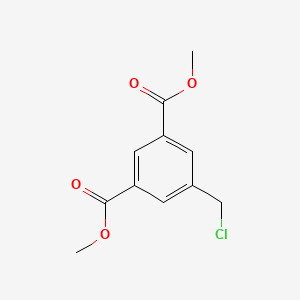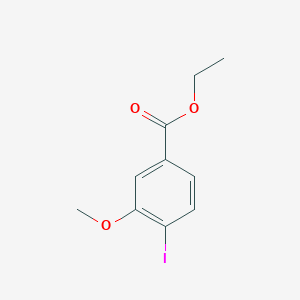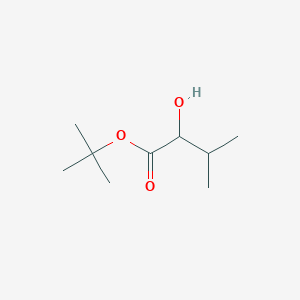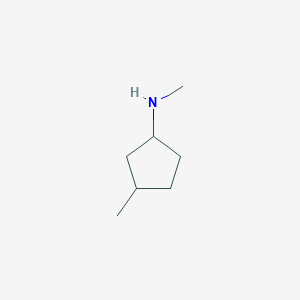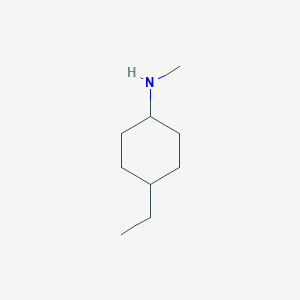![molecular formula C12H10N2O3 B3255283 4-[(4-Nitrophenoxy)methyl]pyridine CAS No. 252918-98-2](/img/structure/B3255283.png)
4-[(4-Nitrophenoxy)methyl]pyridine
Übersicht
Beschreibung
“4-[(4-Nitrophenoxy)methyl]pyridine” is a chemical compound with the molecular formula C12H10N2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step process. For instance, a novel aromatic diamine monomer, containing pyridine ring units, ether linkage moieties, and diethylaminophenyl pendent groups, was synthesized through three-step methods . Another example is the two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide .Molecular Structure Analysis
The molecular structure of “4-[(4-Nitrophenoxy)methyl]pyridine” can be represented by the SMILES stringCC1=CC=N+C=C1OC2=CC=C(N+=O)C=C2.Cl . The molecular weight of this compound is 230.22 . Chemical Reactions Analysis
The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 and H2SO4 mixed acid as the nitration reagent is usually exothermic .Physical And Chemical Properties Analysis
The predicted density of “4-[(4-Nitrophenoxy)methyl]pyridine” is 1.309±0.06 g/cm3 . The predicted boiling point is 345.0±17.0 °C , and the flash point is 162.4°C .Wissenschaftliche Forschungsanwendungen
Fluorescent Polyimides Synthesis
4-[(4-Nitrophenoxy)methyl]pyridine has been used in the synthesis of novel fluorescent polyimides. These polyimides, synthesized from pyridine-containing aromatic diamine monomers, exhibit high solubility in common organic solvents and demonstrate excellent thermal stability. Their unique properties make them suitable for various applications, including in the field of advanced materials and electronics (Huang et al., 2012).
Nitration of Pyridine Derivatives
The compound is also involved in the study of nitration processes of pyridine derivatives. For example, research on the directive influence of the N-oxide group during the nitration of pyridine-N-oxide derivatives provides insights into the chemical behavior and reactivity of these compounds, which are important for developing new chemical synthesis methods (Hertog, Kolder & Combe, 2010).
Preparation of Pyrimidine Nucleosides Derivatives
It serves as a reactive intermediate in the preparation of modified derivatives of pyrimidine nucleosides. This application is crucial in the field of medicinal chemistry, where modifications of nucleosides can lead to the development of new pharmaceutical agents (Miah, Reese & Song, 1997).
Safety And Hazards
Zukünftige Richtungen
The future directions for “4-[(4-Nitrophenoxy)methyl]pyridine” and similar compounds could involve their use in the synthesis of fine chemicals and key pharmaceutical intermediates . Microreaction technology has emerged as a useful approach for the synthesis of these compounds, especially when the reactions are highly exothermic .
Eigenschaften
IUPAC Name |
4-[(4-nitrophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-1-3-12(4-2-11)17-9-10-5-7-13-8-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJGMKQACZUWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Nitrophenoxy)methyl)pyridine | |
CAS RN |
252918-98-2 | |
| Record name | 4-[(4-Nitrophenoxy)methyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252918-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


